2-Amino-6-bromo-3-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-bromo-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFVWAWYEGYHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656167 | |

| Record name | 2-Amino-6-bromo-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153974-98-1 | |

| Record name | 2-Amino-6-bromo-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Anthranilic Acids

An In-Depth Technical Guide to 2-Amino-6-bromo-3-fluorobenzoic acid (CAS 1153974-98-1)

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Halogenated anthranilic acids, such as this compound, represent a class of highly valuable building blocks. The strategic placement of amine, carboxylic acid, bromine, and fluorine substituents creates a molecule with multifaceted reactivity and the potential to fine-tune the steric and electronic properties of larger, more complex target molecules. This guide provides a comprehensive technical overview of this compound, synthesizing available data with fundamental chemical principles to offer researchers and drug development professionals a field-proven perspective on its properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its identity and core properties are summarized below, derived from commercial supplier data and computational models.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 1153974-98-1 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2][4] |

| Molecular Weight | 234.02 g/mol | [1][4] |

| IUPAC Name | This compound | [3][4] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥95-97% | [1][5] |

| InChI Key | VZFVWAWYEGYHJI-UHFFFAOYSA-N | [1][3][4] |

| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [3] |

| Storage | Store at ambient temperature, sealed in a dry, well-ventilated place. | [1][6] |

Structural Elucidation and Spectroscopic Profile (Anticipated)

While specific, peer-reviewed spectral data for this compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features. The numbering scheme used for assignment is shown in the diagram below.

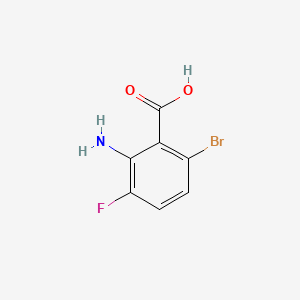

Caption: Chemical structure of this compound with IUPAC numbering.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two aromatic protons. The proton at C5 will likely appear as a doublet of doublets, coupled to the adjacent proton at C4 and the fluorine at C3. The proton at C4 will appear as a doublet of doublets, coupled to the C5 proton and the fluorine atom. The amine (NH₂) protons will likely appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at a higher chemical shift (>10 ppm).

-

¹³C NMR: Seven distinct carbon signals are anticipated. The carboxylic acid carbonyl carbon will be the most downfield signal. The carbon atoms directly bonded to the electronegative F (C3) and Br (C6) will show characteristic shifts and C-F coupling will be observed for C2, C3, and C4.

-

¹⁹F NMR: A single resonance is expected, which will be split by the adjacent aromatic protons at C4 and C2 (through space or 4-bond coupling).

-

IR Spectroscopy: Key absorbances would include broad O-H stretching from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C-F (~1100-1300 cm⁻¹) and C-Br (~500-600 cm⁻¹) stretches.

Proposed Synthesis and Purification

Sources

2-Amino-6-bromo-3-fluorobenzoic acid molecular weight

An In-depth Technical Guide to 2-Amino-6-bromo-3-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated anthranilic acid derivative of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the core physicochemical properties of the compound, centered around its molecular weight, and details its structural features. Furthermore, it presents a representative synthetic pathway, purification strategies, and key analytical characterization techniques. The guide discusses the compound's applications as a versatile building block in drug discovery, supported by an analysis of its chemical reactivity. Safety protocols, handling, and storage are also detailed to ensure its effective and safe utilization in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable synthetic intermediate.

Introduction

This compound is a substituted aromatic carboxylic acid. As a trifunctional scaffold, featuring amino, bromo, and fluoro groups on a benzoic acid core, it represents a highly valuable and versatile intermediate in modern organic synthesis. The specific arrangement of these functional groups—an ortho-amino acid structure combined with sterically demanding and electronically influential halogen atoms—provides a unique platform for constructing complex molecular architectures.

Halogenated building blocks are critical in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of further molecular complexity.[1][2] Aminobenzoic acids, in general, are foundational scaffolds in the synthesis of a wide range of pharmaceuticals.[3] This guide serves as a technical resource, consolidating the essential data required for the effective application of this compound in advanced research and development projects.

Physicochemical Properties and Molecular Structure

The identity and purity of a chemical reagent are fundamentally defined by its physicochemical properties. The precise molecular weight is paramount for stoichiometric calculations in synthesis and for confirmation of identity via mass spectrometry.

Key Data Summary

All quantitative data for this compound has been consolidated from authoritative chemical databases and is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| Molecular Formula | C₇H₅BrFNO₂ | [4][6] |

| Average Molecular Weight | 234.02 g/mol | [4] |

| Monoisotopic Mass | 232.94877 Da | [4] |

| CAS Number | 1153974-98-1 | [4][5] |

| Physical Form | Solid | [6] |

| InChI Key | VZFVWAWYEGYHJI-UHFFFAOYSA-N | [4][5] |

| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [4][5] |

Molecular Structure Diagram

The structural arrangement of the functional groups is key to the compound's reactivity. The diagram below illustrates the 2D structure of the molecule.

Caption: 2D structure of this compound.

Synthesis and Purification

While multiple synthetic routes may exist, the synthesis of highly substituted anilines and benzoic acids often involves a multi-step process starting from simpler, commercially available precursors. The following represents a plausible and logical pathway based on established organic chemistry principles for related molecules.[7][8]

Expert Insight: The choice of this synthetic strategy is dictated by the need for regioselective introduction of the halogen atoms. Protecting the amine functionality early in the sequence prevents side reactions and allows for directed ortho-metalation or electrophilic substitution, while the final step involves deprotection under conditions that do not compromise the other functional groups.

Synthetic Workflow Overview

The overall process can be visualized as a logical flow from starting material to final, characterized product.

Caption: General workflow for synthesis, purification, and analysis.

Representative Experimental Protocol

Disclaimer: This protocol is illustrative. Researchers must consult relevant literature and perform their own risk assessment before conducting any experiment.

-

Step 1: N-Acetylation (Protection)

-

Dissolve 1.0 equivalent of the starting aminobenzoic acid in glacial acetic acid.

-

Add 1.2 equivalents of acetic anhydride.

-

Heat the mixture to 80-90 °C for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product.

-

Filter, wash with cold water, and dry the solid.

-

Causality: The acetyl group protects the nucleophilic and basic amine from reacting in the subsequent electrophilic bromination step, ensuring the correct isomer is formed.

-

-

Step 2: Electrophilic Bromination

-

Dissolve the N-acetylated product from Step 1 in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise.

-

Stir at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Causality: The acetamido group is an ortho-, para-director. With the para position blocked, bromination is directed to the available ortho position (C6), achieving the desired regiochemistry.

-

-

Step 3: Hydrolysis (Deprotection)

-

Suspend the crude brominated intermediate in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approx. 90-100 °C) for 6-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the solution and neutralize carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the final product.

-

Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

-

Causality: Acid-catalyzed hydrolysis cleaves the amide bond, restoring the free amino group to yield the final product.

-

-

Step 4: Purification

-

The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane.

-

Dissolve the crude material in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Filter the pure crystals and dry them in a vacuum oven.

-

Causality: Recrystallization is an effective method for removing impurities with different solubility profiles, yielding a product of high purity suitable for analytical characterization and further reactions.

-

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic aromatic proton signals, with chemical shifts and coupling constants influenced by the three different substituents. An amine (NH₂) proton signal will also be present, which may be broad and exchangeable with D₂O.

-

¹³C NMR: Will display seven distinct carbon signals corresponding to the seven carbon atoms in the molecule.

-

¹⁹F NMR: Will show a singlet for the single fluorine atom, providing unambiguous confirmation of its presence.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks), providing definitive structural evidence.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine (approx. 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (approx. 1680-1710 cm⁻¹), and a broad O-H stretch (approx. 2500-3300 cm⁻¹).

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Pharmaceutical Synthesis: The primary application is as a scaffold for building more complex drug candidates.[1] The amino and carboxylic acid groups can be used to form amides, esters, or participate in cyclization reactions to form heterocyclic systems. The bromine atom is a key precursor for metal-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or alkyne groups.

-

Agrochemicals and Materials Science: The unique electronic properties conferred by the fluorine and bromine atoms make this and similar molecules candidates for the development of new agrochemicals and functional organic materials.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with this compound.

-

Hazard Identification:

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

-

Avoid formation and inhalation of dust.[9]

-

Wash hands thoroughly after handling.[10]

-

-

Storage:

Conclusion

This compound, with a molecular weight of 234.02 g/mol , is a strategically important building block for chemical synthesis. Its trifunctional nature allows for diverse and controlled chemical transformations, making it a valuable tool for medicinal chemists and material scientists. Understanding its physicochemical properties, synthetic accessibility, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in creating novel and functional molecules.

References

- Title: this compound | C7H5BrFNO2 | CID 43555852 Source: PubChem, National Center for Biotechnology Inform

- Title: this compound | 1153974-98-1 Source: J&K Scientific URL:[Link]

- Title: 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 Source: MQC Labs URL:[Link]

- Title: 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

- Title: Preparation method of 2-bromo-6-fluoroaniline - CN115784896A Source: Google Patents URL

- Title: Applications of fluorine-containing amino acids for drug design Source: European Journal of Medicinal Chemistry via PubMed URL:[Link]

- Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: Molecules (MDPI) URL:[Link]

Sources

- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 1153974-98-1 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-6-bromo-3-fluorobenzoic Acid: Structure, Synthesis, and Applications

A Core Intermediate for Advanced Pharmaceutical and Agrochemical Research

Introduction: 2-Amino-6-bromo-3-fluorobenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on the benzoic acid core, provides a versatile platform for a wide range of chemical transformations. This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development and agrochemical innovation.

Physicochemical Properties

The distinct arrangement of functional groups in this compound dictates its chemical behavior and physical properties. A summary of its key attributes is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1153974-98-1 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [1] |

| InChI | InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | [1] |

Chemical Structure

The molecular architecture of this compound is fundamental to its reactivity and utility as a synthetic intermediate. The strategic placement of the amino, bromo, and fluoro substituents on the aromatic ring allows for selective chemical modifications.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound and its isomers can be achieved through multi-step synthetic routes, often starting from commercially available substituted benzene derivatives. For instance, a plausible synthetic pathway could involve nitration, reduction, bromination, and other functional group interconversions on a fluorinated benzoic acid precursor. The precise sequence of these reactions is critical to achieve the desired substitution pattern.

The reactivity of this molecule is governed by its diverse functional groups:

-

Amino Group: The amino group can undergo diazotization followed by substitution, acylation, and alkylation reactions. It also influences the electron density of the aromatic ring.

-

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is amenable to metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.

-

Fluoro Group: The fluorine atom imparts unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds.

-

Carboxylic Acid Group: The carboxylic acid moiety can be converted to esters, amides, and acid chlorides, providing a handle for further molecular elaboration.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility stems from the ability to selectively modify its functional groups to build complex molecular architectures.

Drug Discovery and Medicinal Chemistry

The presence of fluorine in drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties.[3] Fluorine-containing amino acids and their derivatives are increasingly prominent in new drugs.[3] Benzoic acid derivatives, in general, are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[4] The specific substitution pattern of this compound makes it a key precursor for the synthesis of novel bioactive compounds. For example, similar aminobenzoic acid scaffolds are used in the development of kinase inhibitors and other targeted therapies.

Agrochemical Synthesis

In the agrochemical industry, highly substituted aromatic compounds are often used to create new herbicides, fungicides, and insecticides. The unique combination of functional groups in this compound allows for the generation of diverse libraries of compounds for screening and optimization of agrochemical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.

General Hazards:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Handling Recommendations:

-

Work in a well-ventilated area.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Avoid inhalation of dust.[5]

-

Prevent contact with skin and eyes.[5]

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its trifunctionalized aromatic core provides a rich platform for the construction of complex and novel molecules with potential applications in drug discovery and agrochemical development. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.

References

- PubChem. This compound | C7H5BrFNO2 | CID 43555852. [Link]

- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

- PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

Sources

- 1. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 5. echemi.com [echemi.com]

2-Amino-6-bromo-3-fluorobenzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-bromo-3-fluorobenzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid, belonging to the class of anthranilic acid derivatives. Its molecular structure, featuring an amino group, a carboxylic acid, and two halogen substituents (bromine and fluorine), makes it a compound of interest for researchers in medicinal chemistry and drug development. Substituted anthranilic acids are versatile scaffolds used in the synthesis of a wide range of biologically active molecules.

A thorough understanding of the physical properties of an Active Pharmaceutical Ingredient (API) is fundamental to the drug development process. Parameters such as ionization constant (pKa), aqueous solubility, and melting point are not merely data points; they are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. These properties govern everything from absorption and distribution in the body to the design of a stable and effective dosage form. This guide provides a comprehensive overview of the known physical properties of this compound and presents detailed, field-proven protocols for the experimental determination of its most critical physicochemical parameters.

Section 1: Core Physicochemical Properties

The unique arrangement of functional groups on the benzoic acid core dictates the compound's overall physicochemical profile. The electron-withdrawing effects of the bromine and fluorine atoms, coupled with the electron-donating amino group and the acidic carboxylic acid, create a complex electronic environment that influences its reactivity, acidity, and intermolecular interactions.

Structural and Identity Information:

-

Molecular Formula: C₇H₅BrFNO₂[1]

-

Molecular Weight: 234.02 g/mol [1]

-

Appearance: Yellow to brown solid[4]

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Source / Method |

| Molecular Weight | 234.02 g/mol | Computed[1] |

| Appearance | Yellow to brown solid | Supplier Data[4] |

| pKa (Predicted) | 3.25 ± 0.10 | Predicted[4] |

| Melting Point | Not experimentally determined | Requires experimental verification |

| Aqueous Solubility | Not experimentally determined | Requires experimental verification |

Section 2: Ionization Constant (pKa): A Critical Parameter

The ionization constant, or pKa, is arguably one of the most important physical properties for a drug candidate. It dictates the extent to which a molecule is ionized at a given pH. This is crucial because the ionization state affects a molecule's solubility, its ability to permeate biological membranes (absorption), and its interaction with target proteins.[5][6] For an acidic compound like this compound, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

A predicted pKa value for this compound is approximately 3.25, suggesting it is a moderately strong acid, primarily due to the electron-withdrawing halogen substituents.[4] However, experimental verification is essential for all drug development programs. Potentiometric titration is a robust and widely accepted method for precise pKa determination.[7][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes a standardized method for determining the pKa of an ionizable compound. The principle involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The pKa is then calculated from the resulting titration curve.[9]

Methodology:

-

System Preparation:

-

Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.01) at the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH) as the titrant.

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent system if aqueous solubility is low. A common choice is a methanol/water or acetonitrile/water mixture. The co-solvent choice is critical as it can slightly shift the apparent pKa; consistency is key.

-

-

Titration Procedure:

-

Place the dissolved sample in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin stirring at a constant, moderate speed to ensure homogeneity without creating a vortex.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette or automated titrator.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

-

Diagram 1: Workflow for pKa Determination

Section 3: Aqueous Solubility Profile

Aqueous solubility is a gatekeeper for oral drug absorption. A compound must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to classify drugs, which can guide regulatory decisions.[10] According to WHO and FDA guidelines, an API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[11][12]

The "shake-flask" method is the gold standard for determining equilibrium thermodynamic solubility.[13] It involves agitating an excess of the solid compound in a specific buffer until equilibrium is reached, then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocol: Equilibrium Aqueous Solubility Determination

Methodology:

-

Preparation of Media:

-

Prepare a series of aqueous buffers representing the physiological pH range of the GI tract:

-

pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Phosphate buffer)

-

-

Ensure all buffers are brought to the experimental temperature of 37 ± 1 °C.[11]

-

-

Solubility Measurement:

-

Add an excess amount of solid this compound to separate vials containing a known volume (e.g., 10 mL) of each prepared buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Seal the vials securely and place them in an orbital shaker or rotator in a temperature-controlled chamber at 37 °C.

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 48 hours; a time course study may be needed initially to determine the optimal time.

-

-

Sample Analysis:

-

After incubation, allow the vials to stand briefly to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. Immediately filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved particulates.

-

Dilute the filtered supernatant with a suitable mobile phase for analysis.

-

Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentrations.

-

-

Data Interpretation:

-

The measured concentration in the saturated supernatant is the equilibrium solubility at that specific pH. The lowest value obtained across the pH range is used for BCS classification.[12]

-

Diagram 2: Workflow for Aqueous Solubility Determination

Section 4: Melting Point and Thermal Behavior

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. It is a fundamental physical property used for both identification and as a primary indicator of purity. Pure crystalline compounds typically exhibit a sharp, well-defined melting point range (often less than 1 °C), whereas impurities will depress and broaden the melting range.[14][15] The capillary method is the standard pharmacopeial technique for this determination.[14]

Experimental Protocol: Capillary Melting Point Determination

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[16]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a fast rate (e.g., 10-20 °C/min) to get a rough estimate.[15]

-

For an accurate measurement, use a fresh sample. Heat rapidly to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.[16] A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

-

Data Recording:

-

Record two temperatures:

-

T1: The temperature at which the first droplet of liquid is observed.

-

T2: The temperature at which the last solid particle melts completely.

-

-

The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow.

-

Diagram 3: Workflow for Melting Point Determination

Section 5: Compound Handling and Safety

As with any chemical reagent, proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is classified with the following GHS hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[17]

-

Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18] Avoid contact with skin and eyes.

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a compound with a physicochemical profile that warrants careful experimental characterization for its potential use in research and drug development. While predictive data provides a useful starting point, this guide emphasizes the necessity of rigorous experimental verification. The detailed protocols for determining pKa, aqueous solubility, and melting point provide a robust framework for researchers to generate the high-quality data required for informed decision-making in the progression of a potential drug candidate. Adherence to these standardized methods ensures data integrity, reproducibility, and relevance to regulatory frameworks like the BCS.

References

- pKa and log p determination. (n.d.). Slideshare.

- This compound. (n.d.). PubChem.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research and Scientific Studies.

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ResearchGate.

- Melting Point Determination. (n.d.). thinkSRS.com.

- Development of Methods for the Determination of pKa Values. (2013). PMC - NIH.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Melting point determination. (n.d.). University of Calgary.

- Measuring the Melting Point. (2023). Westlab Canada.

- Solubility Determinations for Pharmaceutical API. (2016). University of Huddersfield Research Portal.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization.

- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.

- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.

- Annex 4. (n.d.). World Health Organization (WHO).

- Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate.

- This compound. (n.d.). J&K Scientific.

Sources

- 1. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | 1153974-98-1 [chemicalbook.com]

- 4. This compound | 1153974-98-1 [amp.chemicalbook.com]

- 5. ijirss.com [ijirss.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pKa and log p determination | PPTX [slideshare.net]

- 10. pure.hud.ac.uk [pure.hud.ac.uk]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. who.int [who.int]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. thinksrs.com [thinksrs.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. synquestlabs.com [synquestlabs.com]

2-Amino-6-bromo-3-fluorobenzoic acid solubility data

An In-depth Technical Guide: Solubility Profile of 2-Amino-6-bromo-3-fluorobenzoic Acid

Executive Summary

The characterization of a compound's solubility is a cornerstone of early-stage drug development and chemical synthesis. Poor solubility can terminate the progression of otherwise promising candidates, leading to challenges in formulation, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 1153974-98-1). As a substituted aminobenzoic acid, its solubility is governed by a complex interplay of its molecular structure, the physicochemical properties of the solvent system, and ambient conditions. We will delve into the theoretical principles dictating its solubility, provide a qualitative assessment based on its structural attributes, and present a gold-standard experimental protocol for its empirical determination. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Properties of this compound

A molecule's fundamental physicochemical properties are the primary determinants of its solubility behavior. This compound is an amphoteric compound, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality is critical to its pH-dependent solubility. The presence of halogen substituents (Bromo- and Fluoro-) further modifies its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1153974-98-1 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Computed XLogP3 | 2.1 | [1] |

| SMILES | C1=CC(=C(C(=C1F)N)C(=O)O)Br | [1][2] |

| InChI Key | VZFVWAWYEGYHJI-UHFFFAOYSA-N | [1][2] |

The computed XLogP3 value of 2.1 suggests a moderate degree of lipophilicity, indicating that while it possesses some affinity for nonpolar environments, its solubility in aqueous media will be significantly influenced by its ionizable groups.

The Theoretical Framework for Solubility

The solubility of an active pharmaceutical ingredient (API) is not a single value but a complex property dependent on multiple factors.[3][4] For an ionizable compound like this compound, the following principles are paramount.

The Influence of pH

As an amphoteric substance, the compound can exist in three states depending on the pH of the aqueous medium:

-

Anionic Form (High pH): The carboxylic acid group is deprotonated (-COO⁻), increasing polarity and aqueous solubility.

-

Zwitterionic/Neutral Form (at the Isoelectric Point, pI): Both the amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻), or the molecule is fully neutral. This state typically corresponds to the point of minimum aqueous solubility.

-

Cationic Form (Low pH): The amino group is protonated (-NH₃⁺), forming a salt and increasing aqueous solubility.[5]

This behavior dictates a characteristic "U-shaped" pH-solubility profile, where solubility is lowest near the isoelectric point and increases significantly in both acidic and basic environments.

The Role of the Solvent

The principle of "like dissolves like" is fundamental.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the amino and carboxylic acid groups, facilitating dissolution.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These can act as hydrogen bond acceptors and dissolve the compound, though the mechanism differs from protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, solubility is expected to be very limited in these solvents.

The Effect of Temperature

For most solid solutes, the dissolution process is endothermic. Therefore, according to the van't Hoff equation, solubility typically increases with temperature. This relationship is crucial for developing crystallization processes and assessing the physical stability of a formulation upon storage or temperature cycling.[6]

Qualitative Solubility Assessment

While precise quantitative data requires empirical measurement, a scientifically grounded prediction can be made based on the compound's structure and comparison to analogous molecules like p-aminobenzoic acid (PABA).[5][6][7]

-

Aqueous Solubility: Expected to be low in neutral water (pH ~7). Solubility will be significantly enhanced at pH < 4 (formation of the amine salt) and pH > 8 (formation of the carboxylate salt).

-

Organic Solvent Solubility: High solubility is anticipated in polar organic solvents such as methanol, ethanol, and DMSO. Moderate solubility may be observed in solvents like ethyl acetate, while poor solubility is expected in nonpolar solvents like hexanes.

The following table should be populated with experimentally determined values.

| Solvent | Temperature (°C) | Expected Solubility | Experimental Value (mg/mL) |

| Water (pH 2.0) | 25 | High | Data to be determined |

| Water (pH 7.0) | 25 | Low | Data to be determined |

| Water (pH 10.0) | 25 | High | Data to be determined |

| Methanol | 25 | High | Data to be determined |

| Ethanol | 25 | High | Data to be determined |

| Acetonitrile | 25 | Moderate | Data to be determined |

| Dichloromethane | 25 | Low to Moderate | Data to be determined |

| Hexane | 25 | Very Low | Data to be determined |

Experimental Protocol: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility.[8][9] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid material.

Diagram: Shake-Flask Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure saturation is achieved and maintained. A visual confirmation of undissolved solid should be possible at the end of the experiment.[8]

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., buffered aqueous solution, organic solvent) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer changing, thereby verifying equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can sediment.[8] Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required. Causality Note: Filter selection is crucial; highly lipophilic compounds can adsorb to certain filter materials, leading to an underestimation of solubility. A filter validation study is recommended.[8]

-

Analysis: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation: Determine the solubility by comparing the measured concentration against a standard curve prepared with known concentrations of the compound. The final result is typically expressed in mg/mL or µg/mL.

Interplay of Factors Influencing Solubility

The solubility of this compound is not determined by a single parameter but by the interaction of several. Understanding these relationships is key to controlling its behavior in various applications.

Diagram: Key Solubility Determinants

Caption: Interacting factors that govern molecular solubility.

This diagram illustrates that both the intrinsic properties of the molecule (pKa, LogP, crystal energy) and the external environmental conditions (pH, temperature, solvent choice) collectively dictate the final observed solubility. For instance, a change in pH directly leverages the compound's pKa values to shift the equilibrium between ionized and non-ionized forms, drastically altering its interaction with a polar solvent like water.

Safety and Handling Precautions

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[10]

Conclusion

This compound is a moderately lipophilic, amphoteric compound whose solubility is highly dependent on the pH of the medium. Its aqueous solubility is expected to be minimal at its isoelectric point but will increase substantially in acidic and basic solutions. It is predicted to be soluble in polar organic solvents. Due to the lack of public domain experimental data, the robust shake-flask method detailed herein is the recommended approach for generating reliable, quantitative solubility data. This empirical data is indispensable for guiding formulation development, predicting in vivo behavior, and ensuring the successful application of this chemical intermediate in research and development.

References

- Solubility of Things. (n.d.). 4-Aminobenzoic acid.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Slideshare. (n.d.). Solubility & Method for determination of solubility.

- RSC Publishing. (n.d.). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm.

- ResearchGate. (n.d.). Solubility of p ABA in several solvents.

Sources

- 1. This compound | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-6-bromo-3-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-6-bromo-3-fluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages predictive models and established spectroscopic principles to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents detailed, field-proven protocols for the acquisition of this data, empowering researchers to perform their own characterization. Safety protocols and handling guidelines are also discussed to ensure safe and effective laboratory practice.

Introduction: The Significance of this compound

This compound is a halogenated anthranilic acid derivative. The unique substitution pattern of an amino group, a bromine atom, and a fluorine atom on the benzoic acid core imparts specific electronic and steric properties to the molecule. These features make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a foundational resource for scientists working with or planning to synthesize this molecule.

Molecular Structure and Key Physicochemical Properties

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

-

IUPAC Name: this compound[1]

-

CAS Number: 1153974-98-1[1]

-

Molecular Formula: C₇H₅BrFNO₂[1]

-

Molecular Weight: 234.02 g/mol [1]

-

Canonical SMILES: C1=CC(=C(C(=C1F)N)C(=O)O)Br[1]

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of published experimental data, the following sections provide predicted NMR spectral data. These predictions are based on established algorithms and serve as a robust guide for spectral interpretation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.0-7.5 | Doublet of doublets | 1H | Ar-H |

| ~6.5-7.0 | Doublet of doublets | 1H | Ar-H |

| ~4.5-6.0 | Singlet (broad) | 2H | -NH₂ |

Note: Chemical shifts are referenced to TMS at 0 ppm. The exact chemical shifts and coupling constants will be dependent on the solvent used.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165-175 | C=O (Carboxylic acid) |

| ~150-160 (d) | C-F |

| ~135-145 | C-NH₂ |

| ~120-130 | Ar-C-H |

| ~110-120 | Ar-C-H |

| ~100-110 (d) | C-Br |

| ~90-100 | C-COOH |

(d) indicates a doublet due to C-F coupling.

Predicted ¹⁹F NMR Spectrum

The fluorine NMR spectrum is a powerful tool for confirming the presence and electronic environment of the fluorine atom.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| -110 to -130 | Multiplet | Ar-F |

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm.

Experimental Protocol for NMR Spectroscopy

Diagram 2: NMR Sample Preparation and Analysis Workflow

Caption: Workflow for NMR analysis.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound, as it can dissolve both the polar carboxylic acid and amino groups, as well as the aromatic ring. Other potential solvents include methanol-d₄ and acetone-d₆.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

-

For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.

-

-

Data Processing:

-

Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in this compound.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | N-H stretch | Amino (-NH₂) |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| ~1700 | C=O stretch | Carboxylic acid (-COOH) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid (-COOH) |

| ~1250 | C-N stretch | Aryl amine |

| ~1100 | C-F stretch | Aryl fluoride |

| 800-600 | C-Br stretch | Aryl bromide |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Diagram 3: KBr Pellet Preparation for FT-IR Analysis

Caption: Workflow for KBr pellet preparation.

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

-

Grind the mixture until a homogenous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the KBr-sample mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural elucidation.

Anticipated Mass Spectrum Fragmentation

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.02 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at M-18, resulting from the loss of a water molecule from the carboxylic acid group.

-

Loss of -OH: A peak at M-17, corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH: A peak at M-45, due to the cleavage of the carboxylic acid group.

-

Loss of Br: A peak at M-79/81, indicating the loss of a bromine atom.

-

Diagram 4: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Benzoic acids are polar and may not chromatograph well. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often necessary.

-

Methylation: React the sample with a methylating agent such as diazomethane (use with extreme caution) or trimethylsilyldiazomethane.

-

Silylation: React the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Injector Temperature: Typically 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

-

Scan Range: A mass range of m/z 40-400 will cover the expected fragments and the molecular ion.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn.

-

-

Handling: Avoid creating dust. Use a chemical fume hood when handling the solid or solutions.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

2-Amino-6-bromo-3-fluorobenzoic acid NMR spectra

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2-Amino-6-bromo-3-fluorobenzoic acid

Abstract

Introduction: The Imperative for Structural Verification

This compound is a polysubstituted aromatic molecule. In fields like medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic core dictates the compound's biological activity, chemical reactivity, and physical properties.[1][2] Unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for meaningful research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[3] It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4] This guide will explain the causality behind experimental choices and spectral interpretation, providing a self-validating system for the analysis of the title compound.

Molecular Structure and Predicted NMR Features

The first step in any NMR analysis is a thorough examination of the molecule's structure to predict the number of non-equivalent nuclei. For this compound, the lack of symmetry means that every carbon and proton on the aromatic ring is chemically distinct.

Atom Numbering and Predicted Signals

To facilitate discussion, the atoms are numbered systematically as shown in the diagram below.

Caption: Structure and numbering of this compound.

Based on this structure, we anticipate:

-

¹H NMR: 4 signals (H4, H5, NH₂, COOH). The NH₂ and COOH protons may exhibit broad signals or undergo deuterium exchange.

-

¹³C NMR: 7 signals (C1-C6 aromatic, C7 carboxyl).

-

¹⁹F NMR: 1 signal.

In-Depth Analysis of 1D NMR Spectra

¹H NMR Spectrum

The proton spectrum provides the initial framework for assignment. The aromatic region is of primary interest.

-

Aromatic Protons (H4, H5): These two protons are on adjacent carbons and will couple to each other, creating a pair of doublets (an AX or AB system).

-

H4: This proton is ortho to the fluorine atom (³JH-F coupling) and ortho to H5 (³JH-H coupling). Its signal will be a doublet of doublets.

-

H5: This proton is meta to the fluorine atom (⁴JH-F coupling) and ortho to H4 (³JH-H coupling). It will also appear as a doublet of doublets, though the ⁴JH-F coupling will be smaller than the ³JH-F coupling. The electron-withdrawing bromine atom ortho to C6 will likely deshield H5 relative to H4.

-

-

Amine (NH₂) and Carboxyl (COOH) Protons: These signals are often broad due to quadrupolar relaxation from the ¹⁴N nucleus and chemical exchange with residual water or the solvent.[5] Their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are typically observed, while in CDCl₃ or D₂O, they may be broadened or absent.

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the carbon skeleton. The key feature for this molecule will be the carbon-fluorine couplings.

-

C3 (Carbon bonded to Fluorine): This carbon will exhibit a very large one-bond coupling constant (¹JC-F), appearing as a large doublet. This is the most diagnostic signal for assigning the fluorinated carbon.

-

C2 and C4 (Ortho to Fluorine): These carbons will show smaller two-bond couplings (²JC-F), appearing as doublets.

-

C1, C5, C6 (Meta and Para to Fluorine): These carbons will show even smaller three- and four-bond couplings (³JC-F, ⁴JC-F), which may or may not be resolved.

-

C7 (Carboxyl Carbon): This will appear as a singlet at the most downfield position, typically >165 ppm.[6]

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is simple in terms of signal count but rich in information.

-

A single signal is expected. Its chemical shift is highly sensitive to the electronic environment.[7]

-

This signal will be split by the neighboring protons into a doublet of doublets due to coupling with H4 (³JF-H, ortho) and H5 (⁴JF-H, meta). This provides a direct link between the fluorine atom and the proton framework.

Predicted Quantitative NMR Data

The following table summarizes the predicted chemical shifts and coupling constants based on established principles for substituted benzenes.[6][8][9][10]

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| ¹H | |||

| H4 | 6.8 - 7.2 | dd | ³JH4-H5 ≈ 8-9; ³JH4-F ≈ 9-10 |

| H5 | 7.3 - 7.7 | dd | ³JH5-H4 ≈ 8-9; ⁴JH5-F ≈ 4-6 |

| NH₂ | 4.0 - 6.0 | br s | - |

| COOH | 11.0 - 13.0 | br s | - |

| ¹³C | |||

| C1 | 115 - 125 | d (small) | ³JC1-F ≈ 3-5 |

| C2 | 145 - 155 | d | ²JC2-F ≈ 12-15 |

| C3 | 155 - 165 | d (large) | ¹JC3-F ≈ 240-250 |

| C4 | 110 - 120 | d | ²JC4-F ≈ 20-25 |

| C5 | 125 - 135 | d (small) | ³JC5-F ≈ 3-5 |

| C6 | 105 - 115 | d (small) | ⁴JC6-F ≈ 1-3 |

| C7 | 165 - 175 | s | - |

| ¹⁹F | |||

| F3 | -110 to -130 | dd | ³JF-H4 ≈ 9-10; ⁴JF-H5 ≈ 4-6 |

Note: Chemical shifts are highly dependent on the solvent used. Values are referenced to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F.

The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong foundation, complex molecules benefit from 2D NMR experiments to resolve ambiguities and confirm connectivity.[4][11][12] These experiments add a second frequency dimension to separate overlapping signals and reveal correlations between nuclei.[11]

Caption: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. A cross-peak between H4 and H5 in the COSY spectrum would definitively prove they are adjacent on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to.[4] It will show a correlation peak for C4-H4 and C5-H5, allowing for the direct assignment of these two protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected HMBC correlations are illustrated below.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of bonding. It can be used to confirm the substitution pattern. For example, a NOESY correlation would be expected between the NH₂ protons and H5, and between the fluorine atom and H4.

Caption: Key 2D NMR correlations for structural assignment.

Experimental Protocols

Adherence to rigorous experimental protocols is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (~5-10 mg in 0.6 mL). DMSO-d₆ is an excellent choice as it typically solubilizes polar compounds and allows for the observation of exchangeable NH₂ and COOH protons. CDCl₃ is another common option, though exchangeable protons may be broad or unobserved.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Internal Standard: The residual solvent peak can be used for calibration. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, though it is often avoided to prevent sample contamination.

-

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

NMR Data Acquisition

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Experiment: Standard 1D proton acquisition.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16, depending on concentration.

-

Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transform. Phase and baseline correct the spectrum. Calibrate to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR:

-

Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

Processing: Apply an exponential window function (line broadening of ~1-2 Hz). Calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

¹⁹F NMR:

-

Experiment: Standard 1D fluorine acquisition. Proton decoupling is generally not required unless simplification is needed.

-

Spectral Width:

200 ppm, centered around the expected chemical shift (-120 ppm). -

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 64-128.

-

Processing: Calibrate relative to an external or internal standard if precise chemical shift is required.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Use standard, pre-configured parameter sets from the spectrometer software (e.g., cosygpqf, hsqcedetgpsp, hmbcgplpndqf).

-

Optimize the spectral width in both dimensions to cover all relevant signals.

-

For HMBC, the long-range coupling delay (d6) is critical and is typically set to optimize for correlations over ~8 Hz.

-

The number of scans and increments will determine the experiment time and final resolution. A typical experiment may run from 30 minutes (COSY) to several hours (HMBC).

-

Conclusion

The structural elucidation of this compound is a tractable but non-trivial challenge that perfectly illustrates the power of a multi-faceted NMR approach. A systematic analysis, beginning with 1D ¹H, ¹³C, and ¹⁹F spectra, allows for the initial identification of key structural motifs, particularly the diagnostic C-F and H-F coupling patterns. The subsequent application of 2D NMR techniques, especially COSY, HSQC, and HMBC, provides the necessary through-bond correlation data to assemble the molecular puzzle with a high degree of confidence. By following the predictive framework and experimental protocols detailed in this guide, researchers can confidently and accurately verify the structure of this and other complex small molecules.

References

- Chemistry LibreTexts. (2025). 2D NMR Introduction.

- JEOL USA. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.

- Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.

- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.

- Supporting Information. (n.d.). General procedure for the carboxylation of aryl halides.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.

- PubChem. (n.d.). This compound.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-746, 459-466.[10]

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

- ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH.

- University of Florida Digital Collections. (n.d.). Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins.

Sources

- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. anuchem.weebly.com [anuchem.weebly.com]

- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. rsc.org [rsc.org]

- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Mass Spectrometry of 2-Amino-6-bromo-3-fluorobenzoic Acid

Prepared by: A Senior Application Scientist

Introduction: The Analytical Imperative for 2-Amino-6-bromo-3-fluorobenzoic Acid

In the landscape of contemporary drug discovery and development, the precise characterization of novel chemical entities is paramount. This compound, a substituted aromatic compound, represents a class of molecules often utilized as building blocks in the synthesis of pharmacologically active agents. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two different halogen atoms, presents a distinct analytical challenge and opportunity. Understanding the mass spectrometric behavior of this molecule is not merely an academic exercise; it is a critical step in ensuring its identity, purity, and stability throughout the research and development lifecycle.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will delve into the core principles of ionization and fragmentation as they apply to this specific molecule, offering field-proven insights into experimental design and data interpretation. The protocols and mechanistic discussions herein are designed to be self-validating, empowering researchers, scientists, and drug development professionals to confidently analyze this and structurally related compounds.

Chemical Profile of this compound

A foundational understanding of the analyte's chemical properties is the bedrock of any successful mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C7H5BrFNO2 | [1][2] |

| Molecular Weight | 234.02 g/mol | [1][2] |

| Monoisotopic Mass | 232.94877 Da | [1] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1153974-98-1 | [3][4] |

The presence of bromine is of particular significance in mass spectrometry due to its distinct isotopic signature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for any bromine-containing ion, a feature we will explore in detail.

Strategic Selection of Ionization Technique

The choice of ionization method is a critical decision point that dictates the nature of the resulting mass spectrum. The goal is to efficiently generate gas-phase ions from the analyte with minimal unwanted degradation.

Why Electrospray Ionization (ESI) is the Method of Choice

For a polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the most appropriate technique.[7][8] ESI is a "soft" ionization method that imparts minimal excess energy to the analyte, thereby preserving the molecular ion and allowing for controlled fragmentation in subsequent stages of analysis (MS/MS).[8] The presence of both an acidic (carboxylic acid) and a basic (amine) functional group makes this molecule amenable to ionization in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): The amino group is readily protonated.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group is easily deprotonated.

The choice between positive and negative mode will depend on the specific analytical goals, such as sensitivity and the structural information desired from fragmentation.